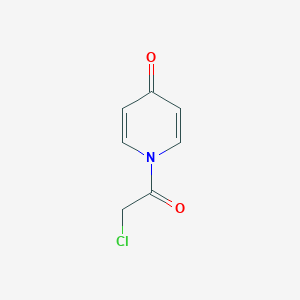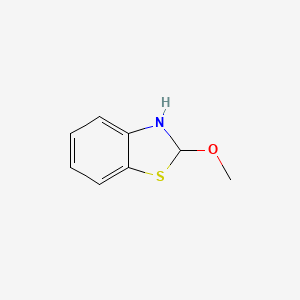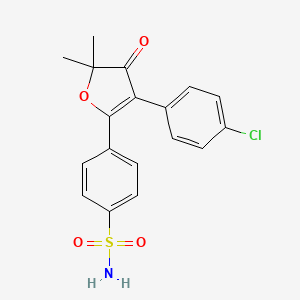
1-Benzyl-4-(3-chloropropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(3-chloropropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chloropropyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Métodos De Preparación
The synthesis of 1-Benzyl-4-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with 3-chloropropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
1-Benzyl-4-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(3-chloropropyl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
Biological Research: The compound is used in biological studies to investigate the interactions of piperidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: In the chemical industry, this compound is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(3-chloropropyl)piperidine involves its interaction with specific molecular targets. The benzyl group provides good binding affinity to catalytic sites of enzymes, while the piperidine ring interacts with peripheral binding sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-Benzyl-4-(3-chloropropyl)piperidine can be compared with other similar compounds such as:
1-(3-Chloropropyl)piperidine: This compound lacks the benzyl group, which may result in different binding affinities and biological activities.
4-Benzylpiperidine: This compound lacks the chloropropyl group, which may affect its reactivity and chemical properties.
The presence of both the benzyl and chloropropyl groups in this compound makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C15H22ClN |
|---|---|
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
1-benzyl-4-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
Clave InChI |
ZBUSLJJMUHDZFK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCCCl)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)





![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)




